N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient production method .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral, antibacterial, and anticancer properties.
N-(pyridin-2-yl)amides: Used in medicinal chemistry for their potential therapeutic effects.
3-bromoimidazo[1,2-a]pyridine: Studied for its role in drug development and chemical synthesis
Uniqueness
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazopyridine core with a phenoxybenzenesulfonamide group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-17-12-14-25-16-18(24-22(25)15-17)11-13-23-29(26,27)21-9-7-20(8-10-21)28-19-5-3-2-4-6-19/h2-10,12,14-16,23H,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIWKFXTOMRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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